molecular formula C15H18O2 B12622303 4-Ethenyl-7-phenylhept-4-enoic acid CAS No. 919283-84-4

4-Ethenyl-7-phenylhept-4-enoic acid

Cat. No.: B12622303
CAS No.: 919283-84-4
M. Wt: 230.30 g/mol
InChI Key: YSJMPSYINQHACT-UHFFFAOYSA-N
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Description

4-Ethenyl-7-phenylhept-4-enoic acid is an organic compound with the molecular formula C15H18O2 This compound is characterized by its unique structure, which includes an ethenyl group and a phenyl group attached to a heptenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-7-phenylhept-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-7-phenylhept-4-enoic acid with a suitable ethenylating agent under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-7-phenylhept-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The ethenyl group in the compound can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethenyl-7-phenylhept-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethenyl-7-phenylhept-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    4-Phenylbut-3-enoic acid: Similar structure but lacks the ethenyl group.

    7-Phenylheptanoic acid: Similar structure but lacks the ethenyl and double bond in the heptenoic acid chain.

Uniqueness: 4-Ethenyl-7-phenylhept-4-enoic acid is unique due to the presence of both an ethenyl group and a phenyl group attached to the heptenoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

919283-84-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

4-ethenyl-7-phenylhept-4-enoic acid

InChI

InChI=1S/C15H18O2/c1-2-13(11-12-15(16)17)9-6-10-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-12H2,(H,16,17)

InChI Key

YSJMPSYINQHACT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=CCCC1=CC=CC=C1)CCC(=O)O

Origin of Product

United States

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